4-[(4-Aminophenyl)sulfonyl]-n-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE is an organic compound with the molecular formula C15H18N2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an aminophenyl group and a propylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminophenyl sulfone and 4-nitrophenyl sulfone.
Reaction: The 4-aminophenyl sulfone undergoes a nucleophilic substitution reaction with 4-nitrophenyl sulfone in the presence of a base such as sodium hydroxide.
Reduction: The resulting intermediate is then reduced using a reducing agent like hydrogen gas in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The oxidation of N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE can lead to the formation of sulfonic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: The compound is used in the production of polymers and resins, where it acts as a curing agent.
Wirkmechanismus
The mechanism of action of N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Aminophenyl sulfone
- N-Acetyl-4,4’-diaminodiphenylsulfone
- N-Propyl-4-aminophenyl sulfone
Uniqueness
N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propylamine group differentiates it from other sulfonamide derivatives, potentially enhancing its solubility and reactivity.
Eigenschaften
CAS-Nummer |
51688-27-8 |
---|---|
Molekularformel |
C15H18N2O2S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
4-[4-(propylamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C15H18N2O2S/c1-2-11-17-13-5-9-15(10-6-13)20(18,19)14-7-3-12(16)4-8-14/h3-10,17H,2,11,16H2,1H3 |
InChI-Schlüssel |
KBIUTLQLPOHLGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.